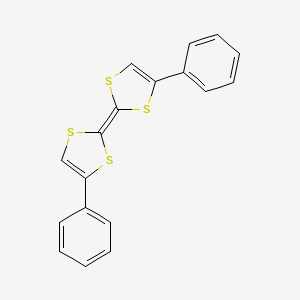

4,4'-DI-Phenyl-tetrathiafulvalene

CAS No.:

Cat. No.: VC4042758

Molecular Formula: C18H12S4

Molecular Weight: 356.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H12S4 |

|---|---|

| Molecular Weight | 356.6 g/mol |

| IUPAC Name | (2Z)-4-phenyl-2-(4-phenyl-1,3-dithiol-2-ylidene)-1,3-dithiole |

| Standard InChI | InChI=1S/C18H12S4/c1-3-7-13(8-4-1)15-11-19-17(21-15)18-20-12-16(22-18)14-9-5-2-6-10-14/h1-12H/b18-17- |

| Standard InChI Key | UXYULNILNJCKTO-ZCXUNETKSA-N |

| Isomeric SMILES | C1=CC=C(C=C1)C2=CS/C(=C/3\SC=C(S3)C4=CC=CC=C4)/S2 |

| SMILES | C1=CC=C(C=C1)C2=CSC(=C3SC=C(S3)C4=CC=CC=C4)S2 |

| Canonical SMILES | C1=CC=C(C=C1)C2=CSC(=C3SC=C(S3)C4=CC=CC=C4)S2 |

Introduction

Chemical and Physical Properties

Basic Characteristics

DPTTF belongs to the class of tetrathiafulvalene derivatives, distinguished by its two phenyl substituents. Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₈H₁₂S₄ | |

| Molecular Weight | 356.55 g/mol | |

| Melting Point | 204–206°C | |

| Safety (WGK Germany) | 3 | |

| Solubility | Organic solvents (e.g., CH₂Cl₂, THF) |

The phenyl groups enhance π-conjugation and steric bulk, influencing intermolecular interactions and crystal packing . Unlike parent TTF, DPTTF’s extended aromatic system facilitates stronger π-π stacking, critical for charge transport in solid-state applications .

Spectroscopic Data

DPTTF exhibits characteristic absorption bands in UV-Vis spectroscopy, with λₘₐₐ≈350 nm attributed to π-π* transitions of the TTF core . Infrared (IR) spectroscopy reveals C=C stretching vibrations at ~1500 cm⁻¹ and C-S bonds at ~700 cm⁻¹, consistent with its dithiolylidene structure . Nuclear magnetic resonance (NMR) spectra show distinct proton environments for the phenyl rings (δ 7.2–7.6 ppm) and dithiole moieties (δ 4.5–5.0 ppm) .

Synthesis and Preparation

Conventional Synthesis Routes

DPTTF is synthesized via cross-coupling of 1,3-dithiole-2-thione derivatives, following methodologies established for TTF analogs . A representative pathway involves:

-

S-Methylation: Treatment of 1,3-dithiole-2-thione with methylating agents (e.g., MeI) to form methyl thioethers.

-

Reduction: Conversion of thioethers to dithiolium salts using protonolysis agents like HBF₄ .

-

Deprotonation and Coupling: Reaction with triethylamine to eliminate methyl groups and couple dithiolium units, yielding DPTTF .

This method achieves moderate yields (40–60%), with purification via column chromatography .

Advanced Functionalization

Recent advances exploit DPTTF’s reactivity for further functionalization. For example, gold nanoparticles (AuNPs) capped with DPTTF ligands are prepared through ligand exchange with dodecanethiol-stabilized AuNPs . This process preserves the redox activity of DPTTF while enabling nanoscale assembly, as confirmed by transmission electron microscopy (TEM) and cyclic voltammetry .

Structural and Crystallographic Analysis

Molecular Geometry

Single-crystal X-ray diffraction studies of related TTF derivatives reveal planar dithiolylidene cores with phenyl substituents twisted by 20–40° relative to the central ring . This twist alleviates steric hindrance between hydrogen atoms on adjacent rings, optimizing packing efficiency . In DPTTF, dihedral angles between phenyl and dithiole rings are expected to follow similar trends, though experimental data remain limited.

Crystal Packing and Intermolecular Interactions

DPTTF’s crystal packing is dominated by π-π stacking and hydrogen bonding. For instance, in binary-component self-assembled monolayers (SAMs), DPTTF forms periodic strip-like structures on highly oriented pyrolytic graphite (HOPG) via face-to-face π-interactions . Comparative studies with 4′-(3,5-bis(trifluoromethyl)phenyl)-terpyridine show that substituents profoundly influence packing motifs: fluorine substituents promote F···H–C hydrogen bonding, while phenyl groups enhance π-stacking .

Redox Properties and Electrochemical Behavior

Oxidation States

DPTTF undergoes two reversible one-electron oxidations, characteristic of TTF derivatives:

These potentials are slightly anodically shifted compared to parent TTF due to the electron-withdrawing effect of phenyl groups .

Electrochemical Applications

DPTTF-modified electrodes exhibit enhanced charge transfer kinetics, making them suitable for sensors and organic transistors . Phase-sensitive AC voltammetry at low frequencies (≤10 Hz) effectively resolves overlapping redox processes, revealing diminished electronic communication between DPTTF units upon AuNP attachment .

Applications in Materials Science

Self-Assembled Monolayers (SAMs)

DPTTF forms SAMs with n-tetradecane on HOPG, exhibiting phase-separated domains detectable by scanning tunneling microscopy (STM) . These SAMs serve as templates for molecular electronics, enabling controlled deposition of conductive materials.

Gold Nanoparticle Hybrids

Recent Advances and Future Directions

Computational Modeling

Density functional theory (DFT) studies predict that DPTTF’s HOMO (-5.2 eV) is destabilized by phenyl conjugation, aligning it with common acceptors like tetracyanoquinodimethane (TCNQ) . Such insights guide the design of DPTTF-based donor-acceptor complexes for photovoltaic applications.

Challenges and Opportunities

Current limitations include moderate solubility in polar solvents and sensitivity to aerial oxidation. Future work may focus on:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume